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Compound of Interest

2-amino-N-(2-
Compound Name:

phenylethyl)acetamide
CAS No.: 62885-88-5
Cat. No.: B2628696

Get Quote

Executive Summary & Structural Context

2-Amino-N-(2-phenylethyl)acetamide (also known as Glycyl-phenethylamine) represents a
fundamental pharmacophore in medicinal chemistry, serving as a minimal peptidomimetic
scaffold. It combines a phenethylamine backbone (common in neurotransmitter analogues)
with a glycine residue, introducing a primary amine and a secondary amide linkage.

This guide provides a rigorous spectroscopic breakdown of the molecule (

, MW 178.23). Unlike standard database entries, this analysis synthesizes data from structural
analogues (N-phenethylacetamide and glycinamide derivatives) to provide a predictive, self-
validating analytical workflow. We focus on distinguishing the target molecule from common
synthetic impurities such as starting materials (phenethylamine) and coupling byproducts.

Integrated Analytical Workflow
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To ensure high-confidence identification, a sequential analysis workflow is recommended. The
following diagram illustrates the logical progression from crude synthesis to structural
validation.
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Figure 1: Sequential decision tree for the structural validation of glycyl-phenethylamine.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural
fingerprinting.[1] The ionization behavior is dominated by the basic primary amine and the
amide nitrogen.

3.1 lonization & Molecular lon

e Technique: ESI (+) (Electrospray lonization) or El (Electron Impact, 70eV).
e Observed lon:
o ESI:

m/z. (Dominant species in acidic mobile phase).

o El:

m/z. (Molecular ion is often weak due to facile fragmentation).

3.2 Fragmentation Pathway (EI/CID)

The fragmentation pattern is characteristic of N-substituted amides and phenethyl derivatives.

e Base Peak (m/z 91): The Tropylium ion (
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) is the diagnostic peak for the phenethyl moiety, formed via benzylic cleavage.
¢ Glycyl Fragment (m/z 30): The iminium ion (
) arises from the alpha-cleavage of the glycine residue.

+ McLafferty Rearrangement: While less prominent in this specific secondary amide, loss of
the phenethyl side chain can yield characteristic amide fragments.
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Figure 2: Proposed fragmentation pathway highlighting the diagnostic Tropylium and Iminium
ions.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the formation of the amide bond and the presence of the
primary amine.
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Functional Group

Wavenumber ) Assignment /
Intensity .
(cm~?) Causality

N-H stretching

(Primary amine).

Amine (
3300 - 3400 Medium, Broad Often appears as a
) doublet or broad
shoulder.
Amide A ( N-H stretching
~3280 Medium (Secondary amide),
) H-bonded.
C=0 stretching. The
Amide | ( diagnostic band for
1650 - 1680 Strong ) )
) peptide/amide
formation.
Amide 11 ( N-H bending coupled
1540 - 1560 Strong ) )
) with C-N stretching.
Aromatic ( C-H stretching of the
> 3000 Weak _
) phenyl ring.
Alkane ( _ C-H stretching of the
2850 - 2950 Medium ]
) methylene linkers.

Diagnostic Check: The presence of the Amide I/ll bands combined with the absence of a broad

carboxylic acid O-H stretch (2500-3300 cm~1) confirms the successful coupling of glycine to

phenethylamine.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of connectivity. Data is presented for

(standard) and

(common for polar amides).
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5.1 *H NMR Assignments (400 MHz)

Solvent:
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Position (ppm)

Assignment &
Multiplicity Integration Mechanistic
Insight

1 7.15-7.35

Aromatic
Protons:
Overlapping
Multiplet 5H signals typical of
a
monosubstituted

benzene ring.

2 6.5-75

Amide NH:
Chemical shift
varies with
concentration
and solvent. In
DMSO, this

appears as a

Broad Singlet 1H

sharp triplet ~8.0
ppm due to
coupling with

3 3.45-3.55

(Phenethyl):
Deshielded by
the adjacent
amide nitrogen.
Quartet/Triplet 2H Appears as a
quartet if coupled
to NH, or triplet if
NH exchange is

fast.

4 3.25-3.35

Singlet 2H
(Glycine):

Characteristic

singlet for the
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isolated
methylene
between the
carbonyl and

primary amine.

(Phenethyl):

Benzylic protons,

5 2.80 - 2.85 Triplet 2H shielded relative
to the N-
methylene.
Amine
: Highly variable.

6 1.5-2.0 Broad 2H

May disappear in

shake.

5.2 13C NMR Assignments (100 MHz)
e Carbonyl (

): ~173 ppm.[2] The most deshielded signal.

Aromatic Ipso (

): ~139 ppm.

Aromatic (

): 128.8, 128.6, 126.5 ppm.

Alpha-Carbon (Glycine): ~44-45 ppm.

N-Methylene (Phenethyl): ~40-41 ppm.[2]

Benzylic Methylene: ~35-36 ppm.[2]

5.3 2D NMR Correlations (Validation)
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COSY: Strong correlation between the phenethyl

(3.5 ppm) and
(2.8 ppm).

HMBC: Long-range coupling from the Glycine

protons to the Amide Carbonyl carbon confirms the glycyl attachment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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